molecular formula C10H19NO3 B2525417 tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate CAS No. 2168025-77-0

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate

Cat. No.: B2525417
CAS No.: 2168025-77-0
M. Wt: 201.266
InChI Key: SWADYQXRAYVLDH-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.266. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

The compound tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in a study by Ober et al. (2004). The research highlighted its crystal structure, confirming the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).

Insecticide and Pesticide Synthesis

In the field of agriculture, this compound has been used to create spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Brackmann et al. (2005) explored its conversion into these analogues, which are crucial for pest control (Brackmann et al., 2005).

Synthesis of Polymerisable Antioxidants

Research by Pan et al. (1998) on new monomeric antioxidants containing hindered phenol showed the synthesis of these antioxidants via direct addition of related compounds to various isocyanates. These antioxidants have applications in improving the thermal stability of polymers (Pan et al., 1998).

Analytical Chemistry and Drug Impurity Analysis

In analytical chemistry, especially in drug impurity analysis, the tert-butyl derivative has been used. Puppala et al. (2022) developed a method for characterizing genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient, using liquid chromatography-tandem mass spectrometry (Puppala et al., 2022).

Directed Hydrogenation

Smith et al. (2001) described the use of N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology to yield diastereomers of cyclopentanecarboxylic acid methyl esters. This illustrates the compound's utility in selective hydrogenation processes (Smith et al., 2001).

Mechanistic Studies in Organic Chemistry

A study by Sun et al. (2014) on 1-(3-Oxocyclobutyl) carboxylic acid demonstrated its conversion into N-Boc-protected urea, a key intermediate for preparing agonists of metabotropic glutamate receptor 5. This research provides insights into reaction mechanisms involving tert-butyl carbamate (Sun et al., 2014).

High-Performance Liquid Chromatography

Husain et al. (1995) explored the effect of co-modifiers in cyclodextrin-modified mobile phases on the separation of polyaromatic hydrocarbons, using tert-butyl carbamate derivatives. This highlights its role in enhancing chromatographic techniques (Husain et al., 1995).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h7,12H,5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADYQXRAYVLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168025-77-0
Record name tert-butyl N-(3-hydroxy-1-methylcyclobutyl)carbamate
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